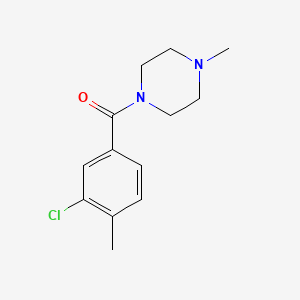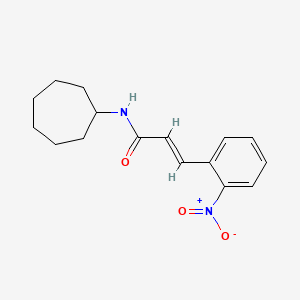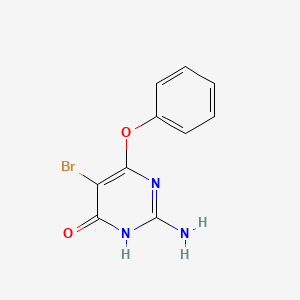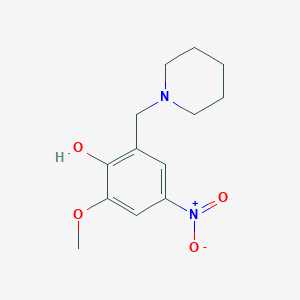
2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol, also known as MNPP, is a chemical compound that has been widely utilized in scientific research. It is a synthetic compound that has been synthesized through various methods and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol is related to its affinity for the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including ion channels, neurotransmitter transporters, and protein kinases. 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol binds to the sigma-1 receptor and modulates its activity, resulting in a range of biochemical and physiological effects.
Biochemical and Physiological Effects
2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol has been found to have a range of biochemical and physiological effects, including modulation of ion channels, neurotransmitter transporters, and protein kinases. It has been shown to have neuroprotective effects in various neuronal cell models and animal models of neurodegenerative diseases. 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol has also been found to have analgesic effects in animal models of pain and to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the role of the sigma-1 receptor in various physiological and pathological conditions. However, one limitation of using 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol is its potential toxicity, particularly at high concentrations. Researchers must be careful to use appropriate concentrations of 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol in their experiments to avoid potential toxicity.
Future Directions
There are several future directions for the study of 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol. One direction is the development of more potent and selective sigma-1 receptor ligands. These ligands could be used to further study the role of the sigma-1 receptor in various physiological and pathological conditions. Another direction is the investigation of the potential therapeutic applications of 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol and other sigma-1 receptor ligands in neurodegenerative diseases, pain, and addiction. Finally, the development of imaging agents for the sigma-1 receptor could allow for non-invasive imaging of the sigma-1 receptor in vivo, which could have important clinical applications.
Synthesis Methods
2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol is synthesized through the reaction of 2-methoxy-4-nitrophenol with piperidine and formaldehyde. This reaction results in the formation of 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol, which is then purified through recrystallization. The synthesis of 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol is a relatively simple process that can be carried out in a laboratory setting.
Scientific Research Applications
2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have an affinity for the sigma-1 receptor, which is a protein that is involved in a range of cellular processes. 2-methoxy-4-nitro-6-(1-piperidinylmethyl)phenol has been used to study the role of the sigma-1 receptor in various physiological and pathological conditions, including neurodegenerative diseases, pain, and addiction.
properties
IUPAC Name |
2-methoxy-4-nitro-6-(piperidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-19-12-8-11(15(17)18)7-10(13(12)16)9-14-5-3-2-4-6-14/h7-8,16H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMYJOMWLBMUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-nitro-6-(1-piperidinylmethyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5801018.png)
![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)


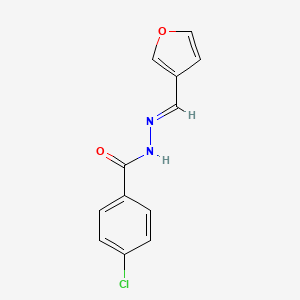
![N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5801049.png)
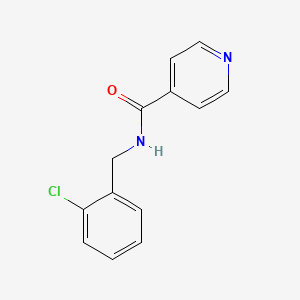

![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B5801079.png)
